1-Phenyl-1H-imidazo[4,5-c]pyridine
Overview
Description
1-Phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a phenyl group attached to the imidazole ring. This compound is part of the imidazopyridine family, known for its significant biological and pharmacological activities. The structural resemblance of imidazopyridines to purines allows them to interact with various biological macromolecules, making them valuable in medicinal chemistry .
Mechanism of Action
Target of Action
For instance, some imidazopyridines are known to modulate GABA A receptors .
Mode of Action
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells . They can act as positive allosteric modulators of GABA A receptors, enhancing the effect of the neurotransmitter GABA .
Biochemical Pathways
Imidazopyridines can influence various biochemical pathways. For instance, some imidazopyridines have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to the transcription of genes involved in immune and inflammatory responses.
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, and metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazopyridines have been found to exhibit various biological activities, including anti-cancer, anti-viral, anti-inflammatory, sedative hypnotic, anti-diabetic, and anti-hypertensive properties .
Preparation Methods
The synthesis of 1-Phenyl-1H-imidazo[4,5-c]pyridine can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the reaction of aniline with glyoxal and ammonia.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines in the presence of a catalyst.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald Synthesis: This method involves the reaction of an alpha-halo ketone with an amine.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
1-Phenyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the imidazole ring.
Cyclization: This compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl and imidazole rings.
Scientific Research Applications
1-Phenyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the development of optoelectronic devices, sensors, and imaging agents.
Comparison with Similar Compounds
1-Phenyl-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its anti-diabetic and anti-inflammatory properties.
Imidazo[1,5-a]pyridine: Used in the development of anti-cancer drugs and optoelectronic devices.
Imidazo[1,2-a]pyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural configuration, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.
Properties
IUPAC Name |
1-phenylimidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOGPLXHZSSJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416162 | |
Record name | 1-phenylimidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61532-35-2 | |
Record name | 1-phenylimidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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